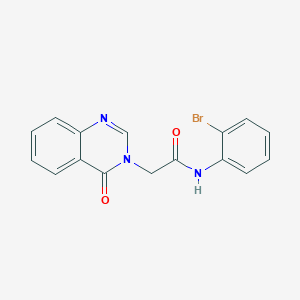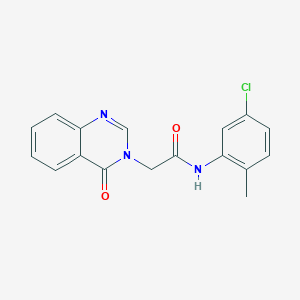![molecular formula C17H20N2O3S B277596 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. It is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion), which is a potent inhibitor of mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately lead to cell death. This mechanism is thought to underlie the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Biochemical and Physiological Effects:
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to induce Parkinson's disease-like symptoms, it has also been shown to have neurotoxic effects on dopaminergic neurons. It has also been shown to have effects on the immune system, including its ability to modulate cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals. This makes it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease. However, there are also limitations to using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments. One of the main limitations is that the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid are not identical to those seen in human patients with Parkinson's disease. This means that the results of studies using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid may not be directly applicable to human patients.
Direcciones Futuras
There are several future directions for research involving 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanisms underlying the disease. Another area of research is focused on developing new animal models of Parkinson's disease that more closely mimic the disease in humans. Finally, there is a need for further research into the biochemical and physiological effects of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, including its effects on the immune system and its potential use in other disease models.
Métodos De Síntesis
The synthesis of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-bromobenzaldehyde, which is reacted with 2-aminothiophenol to form 5-methyl-4-(4-bromophenyl)-1,3-thiazol-2-amine. This compound is then reacted with propyl magnesium bromide to form 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. The final step involves the reaction of this compound with ethyl acetoacetate to form 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a wide range of effects on the body, including its ability to induce Parkinson's disease-like symptoms in animals. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease.
Propiedades
Fórmula molecular |
C17H20N2O3S |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-[[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-12-5-7-13(8-6-12)16-11(2)23-17(19-16)18-14(20)9-10-15(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,21,22)(H,18,19,20) |
Clave InChI |
YNJRMCNISALMSH-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)






![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
